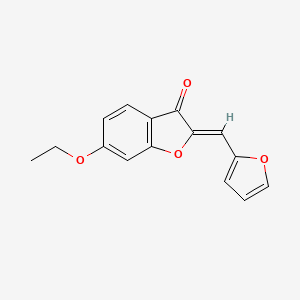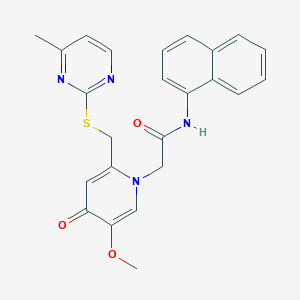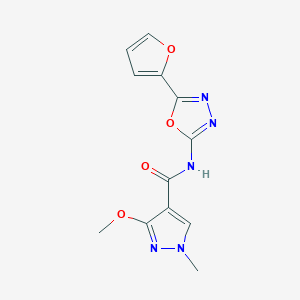![molecular formula C9H20ClNO2 B2813154 (3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride CAS No. 2567489-74-9](/img/structure/B2813154.png)
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential for use in scientific research. This compound is a member of the piperidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Synthetic Approaches
A series of new compounds, including variations of piperidinol derivatives, have been synthesized through reactions involving Grignard reactants, showcasing the compound's versatility in creating novel structures. These compounds, including hydrochlorides of aminopropanols, have been explored for their potential applications, demonstrating the compound's utility in synthetic chemistry and drug development processes (Гаспарян et al., 2011).
Biological Properties
The antibacterial and antioxidant properties of synthesized compounds have been studied, with some demonstrating moderate antibacterial activity and others exhibiting high antioxidant activity. These findings highlight the potential of these compounds in medical research and their therapeutic applications, providing a basis for further investigation into their mechanisms of action and potential health benefits (Гаспарян et al., 2011).
Applications in Drug Development
Alzheimer’s Disease
Research into new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has evaluated these compounds as potential drug candidates for Alzheimer’s disease. The synthesis process and enzyme inhibition activity against acetylcholinesterase enzyme have been detailed, underscoring the compound's significance in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
CGRP Receptor Inhibition
Another study demonstrated the development of a CGRP receptor inhibitor, highlighting a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a potent antagonist. This research is pivotal for migraine treatment, showcasing the compound's utility in addressing significant healthcare challenges (Cann et al., 2012).
Material Science and Corrosion Inhibition
Corrosion Inhibition
Piperidine derivatives have been explored as green corrosion inhibitors on iron surfaces. Through theoretical analysis using DFT and Monte Carlo dynamics studies, these compounds have been shown to interact favorably with iron, suggesting their application in protecting materials from corrosion. This research not only provides insights into the compound's physical and chemical properties but also its potential industrial applications in safeguarding materials against corrosive environments (Belghiti et al., 2018).
Eigenschaften
IUPAC Name |
(3R,5S)-5-[(2-methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8-4-7(11)5-10-6-8;/h7-8,10-11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUGCDZXUNIPSL-WLYNEOFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)
![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)
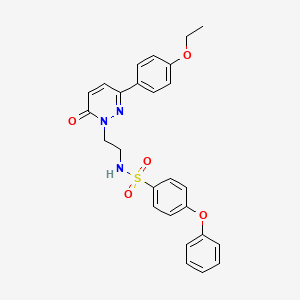


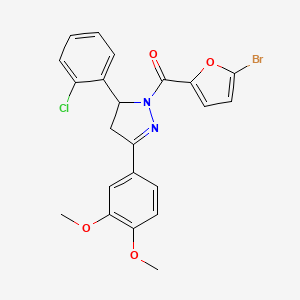

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)
